Lipophilicity Advantage vs. Nicotinamide and N-Methylnicotinamide
N-Tert-butylnicotinamide exhibits a calculated LogP of 2.18, which is approximately 2.5 log units higher than that of the parent nicotinamide (LogP ≈ -0.38) and ~1.4–1.7 log units higher than N-methylnicotinamide (LogP 0.44–0.83) [1][2]. This represents a >300-fold increase in octanol–water partition coefficient relative to nicotinamide, indicating that the N-tert-butyl derivative resides substantially in the lipophilic domain and is far better suited for applications requiring passive membrane permeation or incorporation into hydrophobic matrices (e.g., organic coatings, non-aqueous reaction media). Among the comparator set, only N,N-diethylnicotinamide approaches comparable lipophilicity (LogP ~1.56), but it lacks the amide N–H donor (see Evidence Item 3). Thus, N-tert-butylnicotinamide achieves a unique combination of elevated LogP and retained H-bond donor capacity .
| Evidence Dimension | Octanol–water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 2.18 (N-tert-butylnicotinamide) |
| Comparator Or Baseline | Nicotinamide LogP = -0.38; N-methylnicotinamide LogP = 0.44–0.83; N,N-diethylnicotinamide (Nikethamide) LogP = 1.56 |
| Quantified Difference | ΔLogP ≥ +2.5 vs. nicotinamide; ≥ +1.35 vs. N-methylnicotinamide |
| Conditions | Calculated LogP values from multiple authoritative databases; experimental confirmation for target compound pending. |
Why This Matters
A >300-fold higher lipophilicity is the primary driver for selecting N-tert-butylnicotinamide over the parent compound in any application where partitioning into organic phases, biological membranes, or hydrophobic binding pockets is required.
- [1] Molbase. N-tert-Butylnicotinamide: LogP 2.1847. (Accessed 2026.) View Source
- [2] ChemicalBook. Nicotinamide: LogP -0.38 at 21°C. (Accessed 2026.) View Source
